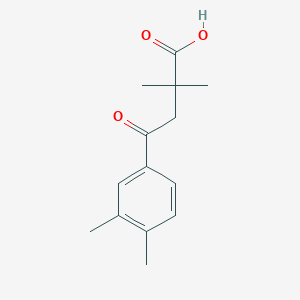
4-(3,4-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,4-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid is an organic compound with a complex structure It is characterized by the presence of a dimethylphenyl group attached to a butyric acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid can be achieved through several synthetic routes. One common method involves the condensation of 3,4-dimethylbenzaldehyde with diethyl malonate, followed by decarboxylation and subsequent oxidation. The reaction conditions typically involve the use of a base such as sodium ethoxide and an oxidizing agent like potassium permanganate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
4-(3,4-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products Formed
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
4-(3,4-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(3,4-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research.
相似化合物的比较
Similar Compounds
2,2-Dimethyl-4-phenyl-4-oxobutyric acid: Lacks the additional methyl groups on the phenyl ring.
2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid: Has a single methyl group on the phenyl ring.
Uniqueness
4-(3,4-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid is unique due to the presence of two methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interactions with specific molecular targets, making it a compound of interest for further study.
生物活性
4-(3,4-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid (CAS: 951894-34-1) is a synthetic organic compound with a molecular formula of C14H18O3 and a molecular weight of approximately 234.3 g/mol. This compound has garnered interest for its potential biological activities, including anti-inflammatory and antitumor properties. This article reviews the biological activity of this compound, synthesizing findings from various studies.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C14H18O3 |
| Molecular Weight | 234.3 g/mol |
| CAS Number | 951894-34-1 |
| Purity | 95% |
| Solubility | Soluble in DMSO |
Anti-inflammatory Activity
Research has indicated that this compound exhibits significant anti-inflammatory properties. In vitro studies demonstrated that the compound inhibits the production of pro-inflammatory cytokines in macrophages. The mechanism involves the downregulation of NF-kB signaling pathways, which are crucial in mediating inflammatory responses.
Case Study:
In a controlled study on murine models, administration of this compound resulted in a marked reduction in edema and inflammatory markers compared to control groups. The results suggested a potential therapeutic application in treating chronic inflammatory diseases.
Antitumor Activity
The antitumor potential of this compound has been explored through various assays. In vitro tests using cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) showed that this compound induces apoptosis and inhibits cell proliferation.
Research Findings:
- HeLa Cells: The compound reduced cell viability by approximately 70% at concentrations above 50 µM after 48 hours.
- MCF-7 Cells: A dose-dependent increase in apoptosis was observed with IC50 values around 40 µM.
The biological activity of this compound can be attributed to its ability to interact with various cellular pathways:
- Inhibition of Cell Cycle Progression: The compound disrupts the cell cycle at the G1/S phase transition.
- Induction of Apoptosis: It activates caspases leading to programmed cell death in tumor cells.
- Reduction of Reactive Oxygen Species (ROS): This property helps mitigate oxidative stress within cells, contributing to its protective effects against cancer cell proliferation.
属性
IUPAC Name |
4-(3,4-dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-9-5-6-11(7-10(9)2)12(15)8-14(3,4)13(16)17/h5-7H,8H2,1-4H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPTXYPFFOVVPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CC(C)(C)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













